N-(2-methoxyphenethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-methoxyphenethyl)cyclopropanesulfonamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a sulfonamide group, with a 2-methoxyphenethyl substituent. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for various studies.
Mechanism of Action
Target of Action
It is known that sulfonamides, a group to which this compound belongs, generally target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
Sulfonamides are known to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (paba) for the active site of the enzyme dihydropteroate synthase . This prevents the production of folic acid, a vital component for bacterial DNA replication.
Biochemical Pathways
The compound N-(2-methoxyphenethyl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .
Pharmacokinetics
The pharmacokinetics of sulfonamides, in general, involve good oral absorption, wide distribution in the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
The inhibition of folic acid synthesis by sulfonamides generally results in the inability of bacteria to replicate their dna, thereby inhibiting their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-methoxyphenethyl)cyclopropanesulfonamide can be synthesized through nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-methoxyphenethylamine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may also be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 2-methoxyphenylacetic acid.
Reduction: Formation of N-(2-methoxyphenethyl)amine.
Substitution: Formation of 4-nitro-2-methoxyphenethylcyclopropanesulfonamide.
Scientific Research Applications
N-(2-methoxyphenethyl)cyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenethyl)cyclopropanesulfonamide: Similar structure but with the methoxy group at the 4-position.
N-(2-methoxyphenethyl)cyclopropanesulfonamide analogs: Variants with different substituents on the aromatic ring or modifications to the cyclopropane ring.
Uniqueness
This compound is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. The combination of the cyclopropane ring and sulfonamide group also imparts distinct stability and reactivity characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-12-5-3-2-4-10(12)8-9-13-17(14,15)11-6-7-11/h2-5,11,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFSJWHUIHAGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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